molecular formula C13H6F6O B12080290 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B12080290
M. Wt: 292.18 g/mol
InChI Key: NXMYSEJYPQOFCV-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available fluorinated benzene derivatives.

    Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where a fluorine atom is introduced into the benzene ring.

    Coupling Reaction: The fluorinated benzene derivative is then subjected to a coupling reaction with 3-fluorophenol under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used for reduction.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Fluorinated quinones and hydroquinones.

    Reduction Products: Partially hydrogenated benzene derivatives.

    Substitution Products: Fluorinated benzene derivatives with various functional groups.

Scientific Research Applications

1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-propanol
  • 2-Fluoroethanol
  • Methyl fluoroacetate
  • Fluoroethyl fluoroacetate

Comparison

1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to its multiple fluorine atoms and the presence of both phenoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to other similar compounds.

Properties

Molecular Formula

C13H6F6O

Molecular Weight

292.18 g/mol

IUPAC Name

1,3-difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6F6O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H

InChI Key

NXMYSEJYPQOFCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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